![molecular formula C23H23ClN2O5 B11008573 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11008573.png)
5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that features a piperidine ring, a chlorophenyl group, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group and the isoindole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Neurological Disorders
The compound is structurally related to known antipsychotic agents and has been investigated for its potential in treating various central nervous system disorders. Research indicates that derivatives of this compound can exhibit significant binding affinities to dopamine and serotonin receptors, suggesting efficacy in treating conditions such as schizophrenia and depression. The presence of the piperidine moiety enhances its interaction with neurotransmitter systems, making it a candidate for further study in neuropharmacology .
Metabolic Syndrome
Studies have highlighted the compound's potential role in managing metabolic syndrome, particularly through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is crucial for converting cortisone to cortisol, and its inhibition can lead to improved insulin sensitivity and reduced obesity-related complications. The compound's ability to modulate glucocorticoid metabolism positions it as a promising agent for treating type 2 diabetes and associated metabolic disorders .
Anticancer Properties
Recent research has explored the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of specific signaling pathways associated with cancer progression .
Case Studies
- Case Study 1 : A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cells, revealing promising results with mean GI50 values indicating effective growth inhibition .
- Case Study 2 : Another investigation focused on the compound's interaction with specific molecular targets involved in cancer proliferation, showing that it could effectively disrupt signaling pathways critical for tumor growth .
Synthesis and Structural Insights
The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione involves several steps that emphasize the importance of stereochemistry in enhancing biological activity. The use of chiral catalysts during synthesis has been shown to improve yields and selectivity towards biologically active enantiomers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
- 5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione: is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. Its structure suggests it may interact with various biological pathways, particularly in the context of neuropharmacology and cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C21H24ClN2O3
- Molecular Weight : 392.88 g/mol
- SMILES Notation : OC1(CCN(C(=O)c2ccc(Cl)cc2)CC1)c3ccc(Cl)cc3
This compound features a piperidine ring, which is known for its significant role in pharmacology, particularly in the development of antipsychotic and antidepressant medications.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
1. Antipsychotic Properties
The compound is structurally related to well-known antipsychotics like haloperidol. Studies have shown that derivatives with similar structural motifs can affect dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.
2. Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar piperidine structures can inhibit pro-inflammatory cytokine production in microglial cells. This suggests potential applications in neurodegenerative diseases characterized by inflammation, such as Parkinson's disease .
3. Anticancer Activity
Preliminary research indicates that this compound may inhibit cancer cell proliferation and metastasis. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival. For instance, compounds with similar structures have been shown to suppress the NF-kB pathway, which is often activated in cancer cells .
Case Study 1: Neuroprotective Effects
A study focusing on a related piperidine derivative found that it significantly reduced inflammation in a model of Parkinson's disease. The compound inhibited nitric oxide production and pro-inflammatory cytokine release from activated microglia, suggesting a neuroprotective mechanism .
Case Study 2: Antitumor Activity
Another investigation into structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines. The study highlighted the importance of the carbonyl group in enhancing biological activity against various cancer types, indicating that modifications to the piperidine ring could further improve efficacy .
Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methoxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H23ClN2O5/c1-31-13-12-26-21(28)18-7-2-15(14-19(18)22(26)29)20(27)25-10-8-23(30,9-11-25)16-3-5-17(24)6-4-16/h2-7,14,30H,8-13H2,1H3 |
InChI Key |
QBDZAIPMHXDIDD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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